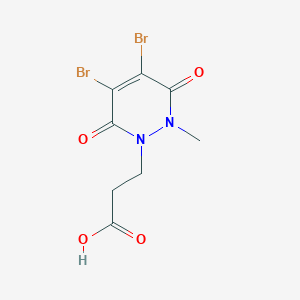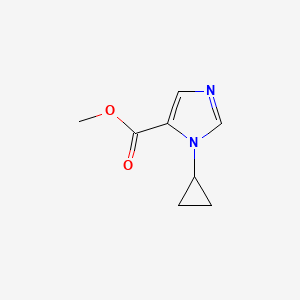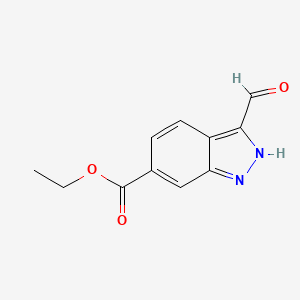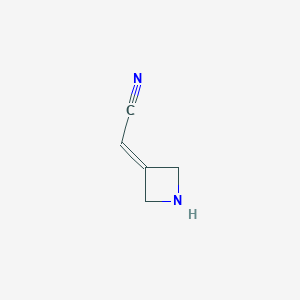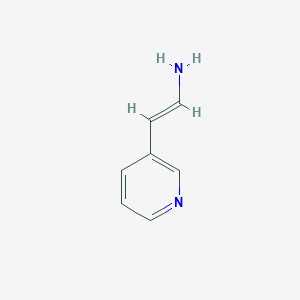
2-(Pyridin-3-yl)ethenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-3-yl)ethenamine is an organic compound with the molecular formula C₇H₉N It is a derivative of pyridine, featuring an ethenamine group attached to the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)ethenamine typically involves the reaction of pyridine derivatives with appropriate amine precursors. One common method is the reaction of 3-bromopyridine with ethylamine under basic conditions, followed by dehydrohalogenation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-3-yl)ethenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethenamine group to an ethylamine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 2-(Pyridin-3-yl)ethylamine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-3-yl)ethenamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)ethenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
- 2-(Pyridin-2-yl)ethenamine
- 2-(Pyridin-4-yl)ethenamine
- 3-(Pyridin-2-yl)ethenamine
Comparison: 2-(Pyridin-3-yl)ethenamine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C7H8N2 |
|---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
(E)-2-pyridin-3-ylethenamine |
InChI |
InChI=1S/C7H8N2/c8-4-3-7-2-1-5-9-6-7/h1-6H,8H2/b4-3+ |
InChI Key |
LCTZAVXIVLCKMH-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/N |
Canonical SMILES |
C1=CC(=CN=C1)C=CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


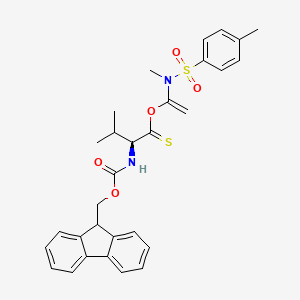
![2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B12819472.png)
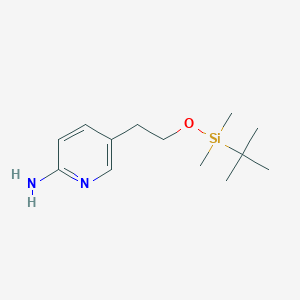
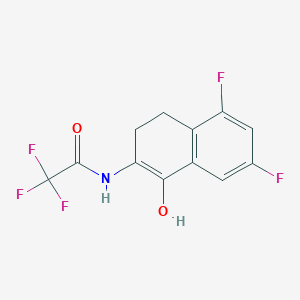
![(2-aMino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid](/img/structure/B12819507.png)
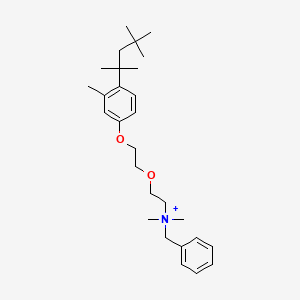
![7-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12819515.png)
![2-methoxyethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B12819521.png)
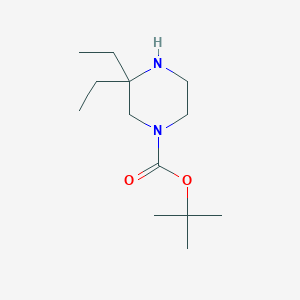
![4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline](/img/structure/B12819535.png)
